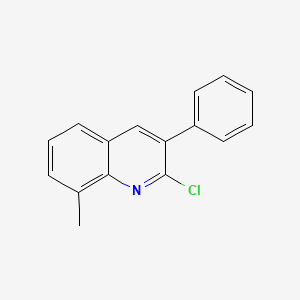

2-Chloro-8-methyl-3-phenylquinoline

Description

Historical Context of Quinoline (B57606) Synthesis and its Derivatives in Organic Chemistry

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. ontosight.aiwikipedia.org A significant milestone in its synthesis was the development of the Skraup synthesis in 1880, which provided a method to construct the quinoline ring from aniline (B41778) and glycerol. numberanalytics.com Over the years, numerous other named reactions have been developed for the synthesis of quinolines and their derivatives, including the Doebner-von Miller, Combes, and Friedländer syntheses. numberanalytics.comiipseries.org These classical methods, along with modern advancements like microwave-assisted and catalyst-based approaches, have made a wide range of substituted quinolines accessible for research and development. ontosight.airesearchgate.net

The significance of quinoline derivatives became particularly evident with the discovery of the antimalarial properties of quinine, an alkaloid containing the quinoline moiety. globalresearchonline.net This spurred extensive research into synthetic quinoline-based drugs, leading to the development of important antimalarials like chloroquine (B1663885) and primaquine. globalresearchonline.net Today, quinoline derivatives continue to be a major focus in medicinal chemistry, with applications extending to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. ijresm.com

Overview of the Strategic Importance of 2-Chloro-8-methyl-3-phenylquinoline as a Chemical Scaffold

This compound is a specific substituted quinoline that serves as a valuable intermediate in organic synthesis. Its strategic importance lies in the reactivity of its functional groups, which allow for further chemical modifications to build more complex molecules.

The key features of this scaffold are:

The 2-chloro substituent: The chlorine atom at the C2 position of the quinoline ring is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, thiols, and alkoxides, to create new derivatives.

The 8-methyl group: The methyl group at the C8 position can influence the electronic properties and steric environment of the molecule. It can also be a site for further functionalization through reactions such as oxidation or halogenation.

The 3-phenyl group: The presence of a phenyl group at the C3 position adds to the molecular complexity and can be modified through electrophilic substitution reactions on the phenyl ring.

This combination of reactive sites makes this compound a versatile building block for the synthesis of a diverse range of compounds with potential applications in various fields of chemical research.

Scope and Objectives of Academic Research Focused on the Target Quinoline Derivative

Academic research on this compound and related compounds primarily focuses on several key areas:

Exploration of its Reactivity: A significant portion of research is dedicated to investigating the chemical reactivity of the 2-chloro and other positions of the quinoline ring. This involves studying various types of reactions, such as cross-coupling reactions, to expand the library of accessible derivatives. For instance, the chlorine atom at the 2-position can be readily displaced in nucleophilic substitution reactions.

Synthesis of Biologically Active Molecules: A major driving force for research on this quinoline derivative is its potential as a precursor for the synthesis of new therapeutic agents. By modifying the core structure, scientists aim to develop compounds with enhanced biological activity against various diseases. For example, quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. ijresm.com

Investigation of Structural and Physical Properties: Detailed characterization of the molecular structure and physical properties of this compound and its derivatives is crucial for understanding their behavior and potential applications. Techniques like X-ray crystallography are used to determine the precise three-dimensional arrangement of atoms in the molecule. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂ClN |

| Molecular Weight | 253.73 g/mol |

| CAS Number | 1018616-74-4 |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methyl-3-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGMUTUDGACDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554009 | |

| Record name | 2-Chloro-8-methyl-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018616-74-4 | |

| Record name | 2-Chloro-8-methyl-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways Involving 2 Chloro 8 Methyl 3 Phenylquinoline

Elucidation of Reaction Mechanisms in Synthetic Transformations

Synthetic transformations involving 2-chloro-8-methyl-3-phenylquinoline are centered on the reactivity of the chloro-substituted heterocyclic ring and the potential for substitution on its aromatic portions.

The chlorine atom at the C-2 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity stems from the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The general mechanism proceeds via an addition-elimination pathway where a nucleophile attacks the carbon bearing the chlorine, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

This pathway allows for the introduction of a wide variety of functional groups at the C-2 position. While specific studies on this compound are sparse, extensive research on analogous 2-chloroquinolines demonstrates reactions with various nucleophiles. sydney.edu.aunih.gov

Table 1: Plausible Nucleophilic Substitution Reactions and Mechanisms at C-2

| Nucleophile (Nu) | Reagent Example | Product Type | Mechanistic Notes |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-8-methyl-3-phenylquinoline | Proceeds via standard SNAr mechanism. |

| Nitrogen | Ammonia (NH₃), Amines (R-NH₂) | 2-Amino-8-methyl-3-phenylquinoline derivatives | Reaction rate is influenced by the nucleophilicity of the amine. |

| Sulfur | Sodium hydrosulfide (B80085) (NaSH), Thiolates (RSNa) | 8-Methyl-3-phenylquinoline-2-thione or 2-(Alkylthio) derivatives | Thiolates are potent nucleophiles for this transformation. |

| Carbon | Cyanide (KCN) | 2-Cyano-8-methyl-3-phenylquinoline | Requires a palladium catalyst (e.g., Suzuki or Stille coupling) for C-C bond formation. |

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally disfavored on the nitrogen-containing ring due to its deactivation by the electronegative nitrogen atom. Attack occurs preferentially on the carbocyclic (benzene) ring, primarily at positions C-5 and C-8. quimicaorganica.org In the case of this compound, the C-8 position is already occupied by a methyl group. Therefore, electrophilic attack on the quinoline core would be directed to the C-5 position.

The C-3 phenyl ring provides a second site for electrophilic substitution. As an activating group, the phenyl ring will undergo substitution more readily than the deactivated quinoline core. The substitution pattern on the phenyl ring will be directed to the ortho and para positions, governed by standard EAS mechanisms involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). youtube.comkhanacademy.org

Table 2: Potential Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Reaction | Target Ring | Predicted Major Products |

| NO₂⁺ | Nitration (HNO₃/H₂SO₄) | Phenyl Ring | 2-Chloro-8-methyl-3-(4-nitrophenyl)quinoline |

| Br⁺ | Bromination (Br₂/FeBr₃) | Phenyl Ring | 2-Chloro-8-methyl-3-(4-bromophenyl)quinoline |

| SO₃ | Sulfonation (fuming H₂SO₄) | Quinoline Core | This compound-5-sulfonic acid |

| R-C=O⁺ | Friedel-Crafts Acylation | Phenyl Ring | 2-Chloro-3-(4-acetylphenyl)-8-methylquinoline |

The synthesis of the this compound skeleton itself provides insight into cyclization and aromatization mechanisms. Common synthetic strategies for quinolines that could be adapted for this specific molecule include:

Friedländer Annulation: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the target molecule, this could involve the reaction of 2-amino-3-methylbenzaldehyde (B2521930) with phenylacetonitrile, followed by cyclization, tautomerization, and subsequent chlorination (e.g., using POCl₃) of the resulting quinolinone.

Electrophilic Cyclization: A modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov An appropriately substituted aniline (B41778) could undergo an intramolecular cyclization onto the alkyne, promoted by an electrophile, leading to a functionalized quinoline that can be further modified. Aromatization is the final step, often driven by the stability of the resulting fused aromatic system.

The key step in these syntheses is the formation of the heterocyclic ring (cyclization) followed by a process (often dehydration or oxidation) that leads to the stable, aromatic quinoline core.

Intrinsic Reactivity and Stability Under Diverse Chemical Conditions

The stability of this compound is largely determined by the robustness of its fused aromatic core.

The quinoline ring is a fused aromatic heterocycle, a structural motif known for high thermal stability. The compound is expected to have a high melting and boiling point, consistent with a planar, rigid aromatic structure. sigmaaldrich.com Significant thermal energy is required to overcome the aromatic stabilization energy and induce decomposition.

Photochemically, aromatic systems like quinoline can absorb UV radiation. While generally stable, prolonged exposure to high-energy UV light can lead to photochemical reactions, including potential dechlorination or rearrangement, although specific studies on this compound are lacking.

The stability of this compound in acidic and basic conditions is a critical aspect of its reactivity profile.

Acidic Media: The quinoline nitrogen is basic (pKa of quinoline is ~4.9) and will be readily protonated in acidic solutions to form a quinolinium salt. This protonation increases the molecule's solubility in aqueous acids. The formation of the positively charged quinolinium ion further deactivates the entire ring system towards electrophilic attack but may increase the susceptibility of the C-2 position to attack by weak nucleophiles. The compound is generally stable to hydrolysis under moderately acidic conditions.

Basic Media: The compound is largely stable in basic media at moderate temperatures. However, under forcing conditions (e.g., high temperatures, strong base), nucleophilic substitution of the C-2 chlorine by a hydroxide (B78521) ion can occur, leading to the formation of the corresponding quinolin-2-one, 6-chloro-8-methyl-3-phenyl-2-quinolinol. The rate of this hydrolysis is typically slow but represents a potential degradation pathway under harsh basic conditions.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 8 Methyl 3 Phenylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-chloro-8-methyl-3-phenylquinoline in solution.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals of this compound is achieved through a suite of two-dimensional (2D) NMR experiments. These experiments reveal through-bond and through-space correlations between different nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the quinoline (B57606) and phenyl rings, as well as any coupling involving the methyl group protons. This helps to establish the connectivity of the individual ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the carbon of the methyl group will show a cross-peak with the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is instrumental in connecting different fragments of the molecule. For example, it can show correlations between the protons of the phenyl group and the carbons of the quinoline core at the point of attachment (C3), and between the methyl protons and the C8 and adjacent carbons of the quinoline ring, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This provides information about the molecule's conformation and the relative orientation of the phenyl and quinoline rings.

While specific spectral data for this compound is not widely published, the application of these standard 2D NMR techniques is a routine and essential part of its structural confirmation. researchgate.net

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformation.

Characterize Conformational Differences: ssNMR can reveal the presence of different conformers within the solid state, providing information on the torsional angles between the phenyl and quinoline rings.

Currently, there is a lack of specific published solid-state NMR studies for this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. nih.gov

X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles. For this compound, this analysis would definitively confirm the connectivity and the planar nature of the quinoline ring system and the orientation of the phenyl substituent. In related chloro-methyl-quinoline derivatives, the quinoline ring system is observed to be nearly planar. nih.govresearchgate.net The dihedral angle between the quinoline and other aromatic rings is a key conformational parameter determined by this method. nih.gov

The way molecules of this compound arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. Analysis of the crystal structure reveals these interactions, which are crucial for understanding the stability and properties of the solid state. In similar quinoline structures, several types of intermolecular interactions have been identified:

π-π Stacking: The aromatic quinoline and phenyl rings can stack on top of each other, leading to stabilizing π-π interactions. Centroid-to-centroid distances are used to quantify these interactions, with values around 3.5 to 3.8 Å being typical. nih.govresearchgate.net

Hydrogen Bonding: While the parent this compound lacks classical hydrogen bond donors, derivatives with suitable functional groups can exhibit hydrogen bonding, which strongly influences their crystal structures. nih.gov

The crystal packing of related compounds often shows the formation of supramolecular layers or chains stabilized by these interactions. researchgate.netnih.gov

Table of Crystallographic Data for Related Quinoline Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (2-Chloro-8-methylquinolin-3-yl)methanol | Monoclinic | P2₁/c | 14.963 | 4.632 | 14.469 | 103.612 | nih.gov |

| (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one | Monoclinic | P2₁/c | 10.9837 | 21.0604 | 9.3927 | 90.009 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

For this compound (C₁₆H₁₂ClN), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The expected monoisotopic mass would be approximately 253.0658 g/mol .

Fragmentation Analysis:

In the mass spectrometer, the molecular ion can be induced to fragment. The analysis of these fragments provides valuable structural information. For this compound, expected fragmentation pathways could include:

Loss of a chlorine radical (Cl•).

Loss of a methyl radical (CH₃•).

Cleavage of the phenyl group.

Loss of HCl.

The fragmentation pattern of the related compound 2-chloroquinoline (B121035) shows major peaks at m/z 163 (M+), 128 (M-Cl)+, and 165 (M+2)+ due to the chlorine isotopes. nih.gov This provides a basis for predicting the fragmentation of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational intricacies of molecules. For this compound, these methods would provide a detailed fingerprint of its molecular structure.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups. The aromatic C-H stretching vibrations of the quinoline and phenyl rings are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group at the 8-position would likely appear in the 2980-2850 cm⁻¹ range.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 (m) | 3100-3000 (s) |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 (w) | 2980-2850 (m) |

| C=C/C=N Ring Stretch | 1620-1450 (s, complex) | 1620-1450 (s, sharp) |

| C-H Bending | 1400-1000 (m) | 1400-1000 (w) |

| C-Cl Stretch | 800-600 (m) | 800-600 (m) |

| Ring Breathing/Deformation | < 1000 (m) | < 1000 (s) |

| (s) - strong, (m) - medium, (w) - weak |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical behavior of molecules, including their ability to absorb and emit light.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, is expected to exhibit multiple absorption bands characteristic of the extended π-conjugated system of the phenyl-substituted quinoline core. Typically, quinoline and its derivatives show strong absorptions in the ultraviolet region. The presence of the phenyl substituent at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system.

The spectrum would likely display bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The fine structure of these bands can be influenced by the solvent polarity and the specific electronic interactions between the chloro, methyl, and phenyl substituents with the quinoline ring.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to one of its absorption bands, this compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are important photophysical parameters that would quantify the efficiency and dynamics of the emission process. The position of the emission maximum and the intensity of fluorescence can be sensitive to the molecular environment, including solvent polarity and the presence of quenchers. The introduction of a chlorine atom, a heavy atom, could potentially influence the fluorescence properties through enhanced intersystem crossing, which might lead to a lower fluorescence quantum yield.

Table 2: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Parameter | Predicted Value/Range |

| UV-Vis Absorption | |

| λmax 1 (π → π) | ~250-280 nm |

| λmax 2 (π → π) | ~300-350 nm |

| Fluorescence Emission | |

| Excitation Wavelength (λex) | Corresponds to a λmax |

| Emission Wavelength (λem) | > λex, likely in the near-UV or visible region |

Further experimental and computational studies are necessary to precisely determine and validate these spectroscopic characteristics, which are crucial for understanding the fundamental properties and potential applications of this compound.

Computational Chemistry and Theoretical Studies on 2 Chloro 8 Methyl 3 Phenylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods are widely applied to quinoline (B57606) derivatives to understand their structural and electronic properties. researchgate.netdntb.gov.ua

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For 2-Chloro-8-methyl-3-phenylquinoline, this process would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). dntb.gov.uanih.gov The optimization would reveal key structural parameters.

The quinoline core is expected to be nearly planar, a common feature in related crystal structures. researchgate.netnih.gov However, the phenyl group at the 3-position is likely twisted out of the plane of the quinoline ring due to steric hindrance. The dihedral angle between the quinoline and phenyl rings is a critical parameter determined during optimization. In a related structure, 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one, the quinoline ring system is approximately planar and forms a significant dihedral angle with the attached pyridinone ring. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-Cl | 1.745 |

| C8-C(methyl) | 1.510 |

| C3-C(phenyl) | 1.490 |

| N1-C2 | 1.315 |

| N1-C9 | 1.375 |

| Bond Angles (º) | |

| Cl-C2-N1 | 115.8 |

| Cl-C2-C3 | 119.5 |

| N1-C2-C3 | 124.7 |

| C2-C3-C(phenyl) | 121.0 |

| Dihedral Angle (º) | |

| C4-C3-C(phenyl)-C(phenyl) | ~50-70 |

Note: The values in this table are hypothetical and based on typical DFT calculations for similar structures. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and quinoline rings, while the LUMO may be distributed over the entire aromatic system, particularly influenced by the electron-withdrawing chlorine atom.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: nih.gov

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

Table 2: Predicted FMO Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

Note: These values are illustrative and derived from general knowledge of similar heterocyclic systems. nih.govresearchgate.net

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. nanobioletters.com

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations help in the assignment of experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. researchgate.net The transitions often involve π → π* excitations within the aromatic system.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, aiding in the identification of functional groups. nanobioletters.com

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Key Signals |

| ¹H NMR | Aromatic protons (quinoline & phenyl): δ 7.0-8.5 ppm; Methyl protons: δ ~2.5 ppm |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; C-Cl carbon: δ ~150 ppm; Methyl carbon: δ ~20 ppm |

| UV-Vis | λ_max ~280 nm, ~330 nm (π → π* transitions) |

| IR (cm⁻¹) | C-H (aromatic): ~3100-3000; C=C/C=N: ~1600-1450; C-Cl: ~800-600 |

Note: These are representative values. Actual spectra would show more complex patterns.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would model the movements of each atom based on a force field, providing insights into:

Conformational Flexibility: The primary conformational freedom in this molecule is the rotation of the phenyl group around the C3-C(phenyl) single bond. MD simulations can map the potential energy surface of this rotation, identifying the most stable rotational isomers (rotamers) and the energy barriers between them.

Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can model how solvent molecules arrange around the solute and how these interactions influence its conformation and properties. This is crucial for understanding its behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical and Physical Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. nih.gov

For this compound, a QSPR model could be developed to predict physical properties like boiling point, solubility, or partition coefficient. This involves:

Calculating Molecular Descriptors: A large number of descriptors would be calculated for a series of related quinoline compounds. These can include constitutional, topological, geometric, and electronic descriptors (such as those from DFT calculations like HOMO/LUMO energies).

Model Development: Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest.

Prediction: Once a validated model is established, the descriptors for this compound can be calculated and fed into the model to predict its properties. Studies on quinoline derivatives have successfully used this approach to predict antimalarial activity, demonstrating the utility of QSAR/QSPR in drug discovery. nih.gov

Structure Reactivity and Structure Interaction Relationship Studies of 2 Chloro 8 Methyl 3 Phenylquinoline and Its Analogues

Impact of Substituents on Reaction Pathways and Yields

The reactivity of the 2-chloro-8-methyl-3-phenylquinoline core is significantly dictated by its substituent groups. The chlorine atom at the C-2 position, the methyl group at the C-8 position, and the phenyl group at the C-3 position each exert distinct electronic and steric influences that guide the molecule's behavior in chemical transformations.

The chloro group at the C-2 position is a key reactive site, primarily for nucleophilic substitution reactions. Its electron-withdrawing nature makes the carbon atom it is attached to electrophilic and thus susceptible to attack by various nucleophiles. This allows for the displacement of the chloride ion to introduce a wide array of functional groups. For instance, in related 2-chloroquinolines, the chloro group can be readily replaced by amines, thiols, and other nucleophiles. mdpi.com The reactivity at this position is so pronounced that in di- or trichloro-substituted quinazolines, substitution is favored at the C-4 position due to the activating effect of the adjacent nitrogen, but the C-2 chloro group remains a viable site for further functionalization. nih.gov

The aldehyde group in the related compound, 2-chloro-8-methylquinoline-3-carbaldehyde, is highly reactive and participates in various transformations such as nucleophilic additions, reductions to an alcohol, and condensation reactions with amines to form Schiff bases. nih.gov For example, it readily condenses with substituted anilines to yield the corresponding imines. nih.gov This highlights the synthetic versatility of functional groups attached to the quinoline (B57606) scaffold.

Multicomponent reactions involving substituted 2-chloro-3-formylquinolines demonstrate the orchestrated reactivity of the substituents, leading to the formation of complex heterocyclic systems like dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce new carbon-carbon bonds. For instance, 2-chloro-3-formyl-quinolines react with terminal alkynes in the presence of palladium and copper catalysts to form 2-alkynyl derivatives. nih.gov

Electronic and Steric Effects of the Chloro, Methyl, and Phenyl Groups on Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of its constituent groups.

Chloro Group (C-2): The chlorine atom at the C-2 position is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect significantly polarizes the C-Cl bond, rendering the C-2 carbon atom electron-deficient and a prime target for nucleophilic attack. This increased electrophilicity is a dominant feature of the molecule's reactivity, facilitating substitution reactions where the chloride acts as a good leaving group.

Methyl Group (C-8): The methyl group at the C-8 position exerts a positive inductive effect (+I), donating electron density to the quinoline ring. This effect is relatively modest compared to the electron-withdrawing effect of the chloro group. The methyl group can also have a steric influence, potentially hindering reactions at adjacent positions or influencing the conformational preferences of the molecule. The presence of the methyl group can increase the molecule's lipophilicity, which can alter its solubility in different solvents and its permeability across biological membranes.

Phenyl Group (C-3): The phenyl group at the C-3 position introduces significant steric bulk, which can sterically hinder the approach of reagents to the C-2 and C-4 positions of the quinoline ring. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group via resonance, depending on the reaction conditions and the nature of any substituents on the phenyl ring itself. It can participate in π-π stacking interactions, which can influence the molecule's aggregation behavior and its interactions with other aromatic systems.

The combination of these effects creates a unique reactivity profile. For example, the strong electron-withdrawing nature of the C-2 chloro group is the primary driver for nucleophilic substitution, while the steric hindrance from the C-3 phenyl group and the electronic modulation from the C-8 methyl group can affect the rate and regioselectivity of such reactions. In related quinoline structures, small structural modifications, such as altering the position of a substituent, can significantly influence biological activity by affecting properties like hydrogen-bonding capacity and lipophilicity. mdpi.com

Structure-Photophysical Property Relationships (e.g., quantum yield, excited-state lifetime)

The photophysical properties of quinoline derivatives, such as their fluorescence quantum yield and excited-state lifetime, are intricately linked to their molecular structure. The substituents on the quinoline core play a crucial role in modulating these properties by influencing the electronic transitions and the pathways for de-excitation.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. fiveable.me It is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). fiveable.meresearchgate.net The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. researchgate.net

For quinoline and related heterocyclic systems, the introduction of different substituents can cause significant shifts in the absorption and emission spectra. acs.org Electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro) can create "push-pull" systems, leading to intramolecular charge transfer (ICT) upon photoexcitation. acs.org This ICT character of the excited state often results in a large Stokes shift and high sensitivity of the emission wavelength to solvent polarity. acs.org

In a series of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, which are structurally related to substituted quinolines, the absorption and emission properties were found to be influenced by the nature of the aryl substituents. nih.gov For example, derivatives with a strong electron-withdrawing chloro group on the 2-phenyl ring showed a particular trend in emission intensity. nih.gov The change in fluorescence emission wavelengths in other quinoline derivatives is also dependent on the electronic effects of the substituents on the quinoline ring. researchgate.net

| Compound | Fluorescence Quantum Yield (Φ) | Excited-State Lifetime (τ) | Triplet Quantum Yield (ΦT) | Solvent |

|---|---|---|---|---|

| 5,15-diphenyl-2,3-dihydroxychlorin (DPCOH) | 0.0802 | 7.38 ns | 0.82 | Benzene |

| 5,15-diphenyl-chlorin (DPC) | 0.150 | 10.18 ns | 0.75 | Benzene |

This data is for illustrative purposes to show typical photophysical parameters for related structures and is sourced from reference nih.gov.

Molecular Interaction Profiling with Specific Biological Macromolecules for Probe Development

The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its ability to interact with a variety of biological macromolecules. Derivatives of quinoline are being explored for their potential as molecular probes and modulators of protein function.

Binding Affinity Studies (e.g., Ki, Kd values) for Enzymes or Receptors

The binding affinity of a molecule to its biological target is a critical parameter in probe development and drug discovery, quantified by values such as the dissociation constant (Kd) or the inhibition constant (Ki). Lower values typically indicate a stronger binding interaction.

While specific Ki or Kd values for this compound are not documented in the available literature, studies on analogous compounds highlight the potential of the quinoline scaffold to bind with high affinity to biological targets. For instance, a series of quinoline-based allosteric activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) have been developed. nih.gov The most active of these compounds demonstrated potencies in the sub-micromolar range, indicating strong interaction with the enzyme. nih.gov In these studies, it was observed that a methyl substituent on the quinoline ring was beneficial for activity. nih.gov

Another related compound, 2-chloro-8-methylquinoline-3-carbaldehyde, has been investigated through molecular docking studies for its potential to inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA). These computational studies predicted strong binding affinities, with docking scores (ΔG) below -7 kcal/mol, suggesting a potential for potent inhibition.

The table below presents examples of biological activity for compounds related to the quinoline scaffold, illustrating the range of affinities that can be achieved.

| Compound Class | Target | Measured Parameter | Value/Potency | Reference |

|---|---|---|---|---|

| Quinoline-based SERCA activators | SERCA | Potency | Sub-micromolar range | nih.gov |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Mycobacterium tuberculosis enoyl-ACP reductase (InhA) | Docking Score (ΔG) | < -7 kcal/mol | |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 colorectal cancer cells | IC50 | Data available in source | nih.gov |

This data is for illustrative purposes to demonstrate the binding potential of the quinoline scaffold.

Allosteric Modulation Investigations at the Molecular Level

Allosteric modulators are molecules that bind to a site on a protein that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein that alters the function of the orthosteric site, either enhancing (positive allosteric modulator, PAM) or diminishing (negative allosteric modulator, NAM) the effect of the endogenous ligand. Quinoline and its derivatives have emerged as a promising scaffold for the development of allosteric modulators for various receptors. nih.govnih.govresearchgate.net

For example, a series of 1H-imidazo-[4,5-c]quinolin-4-amine derivatives have been identified as allosteric modulators of the human A3 adenosine (B11128) receptor (A3AR). nih.gov These compounds were found to increase the maximum efficacy of an A3AR agonist, a characteristic feature of PAMs. nih.gov Allosteric modulators are often more subtype-selective than orthosteric ligands, which can lead to more targeted biological effects with fewer side effects. nih.gov

Similarly, small-molecule allosteric activators of SERCA, based on a quinoline scaffold, have been synthesized and characterized. nih.gov These compounds stimulate SERCA activity without directly competing with ATP or calcium, the enzyme's natural substrates. The structure-activity relationship studies indicated that a methyl substituent on the quinoline ring was beneficial for this allosteric activation. nih.gov

Mechanistic Insights into Molecular Recognition (without therapeutic claims)

Understanding the molecular basis of how a ligand recognizes and binds to its target is fundamental for rational probe design. For quinoline-based allosteric modulators, molecular docking and structure-activity relationship (SAR) studies have provided valuable insights into their mechanisms of action.

In the case of the quinoline-based SERCA activators, molecular modeling and blind docking studies identified a potential high-affinity binding site located near the enzyme's ATP binding pocket. nih.gov This suggests a mechanism where the allosteric modulator accelerates SERCA's catalytic cycle by facilitating the binding and positioning of ATP. nih.gov

For allosteric modulators of the A3 adenosine receptor, SAR studies have revealed key structural features necessary for activity. For instance, in a series of 3-(2-pyridinyl)isoquinoline derivatives, a benzamide (B126) carbonyl group was found to be crucial for allosteric modulation. researchgate.net The replacement of this group with an imine resulted in a loss of activity, highlighting the specific molecular interactions required for recognition at the allosteric site. researchgate.net The development of such SARs allows for the targeted design of new molecules with improved potency and selectivity.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Chloro 8 Methyl 3 Phenylquinoline in Research Samples

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like 2-Chloro-8-methyl-3-phenylquinoline. Its versatility is enhanced by the use of various detectors, each offering specific advantages in sensitivity and selectivity. For quinoline (B57606) derivatives, UV-Vis detectors are commonly employed due to the chromophoric nature of the quinoline ring system.

Method Development for Purity Analysis and Reaction Monitoring

The development of a robust HPLC method is fundamental for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reactions. This involves the systematic optimization of several key parameters to achieve adequate separation of the target compound from starting materials, intermediates, and potential byproducts.

Key HPLC Method Parameters:

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 or other reversed-phase columns | Provides good retention and separation for moderately polar to nonpolar compounds like substituted quinolines. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Allows for the elution of compounds with a wide range of polarities. The gradient is adjusted to optimize resolution. |

| Flow Rate | 0.5 - 2.0 mL/min | Influences analysis time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Affects retention times and peak shapes. |

| Detection Wavelength | Determined by UV-Vis spectrum of the compound | Set at the wavelength of maximum absorbance for optimal sensitivity. |

The progress of a reaction synthesizing this compound can be effectively tracked by periodically injecting aliquots of the reaction mixture into the HPLC system. The resulting chromatograms will show the decrease in the peak areas of the reactants and the corresponding increase in the peak area of the product over time, allowing for the determination of the reaction's endpoint.

Chiral HPLC for Enantiomeric Excess Determination (if applicable)

While this compound itself is not chiral, many quinoline derivatives possess stereogenic centers, leading to the existence of enantiomers. nih.gov In such cases, chiral HPLC is an indispensable tool for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govmdpi.com This is particularly important in pharmaceutical research, where enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including various pharmaceuticals. nih.govmdpi.com The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. nih.gov The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility. Time-of-flight mass spectrometry (TOF-MS) coupled with GC can provide accurate mass measurements, aiding in the identification of the compound and its derivatives. researchgate.net

The mass spectrometer fragments the eluted compounds into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. researchgate.net This fragmentation pattern, combined with the retention time from the gas chromatograph, allows for highly specific identification. For quinoline derivatives, the mass spectra can confirm the presence of the quinoline ring and provide clues about the substituents. researchgate.net

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. nih.gov It is particularly useful for the analysis of charged species, but can also be adapted for neutral compounds like this compound through techniques like micellar electrokinetic chromatography (MEKC). In CE, separation occurs in a narrow capillary based on the differential migration of analytes in an electric field. nih.govnih.gov

For quinoline-based compounds, nonaqueous capillary electrophoresis (NACE) has been shown to be effective. nih.gov This technique utilizes organic solvents in the background electrolyte, which can enhance the solubility and separation of hydrophobic compounds. nih.gov Parameters such as the composition of the organic media, the choice of electrolyte, and the pH of the background electrolyte are optimized to achieve the desired separation. nih.gov

Electrochemical Methods for Redox Characterization and Quantification

Electrochemical methods can be employed for the characterization of the redox properties of this compound and for its quantification. Techniques like cyclic voltammetry can provide information about the oxidation and reduction potentials of the compound, which is valuable for understanding its electronic properties and potential reactivity.

For quantitative analysis, techniques such as differential pulse voltammetry or square-wave voltammetry can be used. These methods offer high sensitivity and can be used to determine the concentration of the compound in a sample by measuring the peak current, which is proportional to the analyte concentration. The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and the optimization of the experimental conditions, such as the supporting electrolyte and pH.

Future Research Directions and Unexplored Avenues for 2 Chloro 8 Methyl 3 Phenylquinoline

Exploration of Novel and Highly Efficient Synthetic Routes

The development of new and improved methods for synthesizing 2-Chloro-8-methyl-3-phenylquinoline and its analogs is a critical area for future investigation. While traditional methods like the Vilsmeier-Haack reaction have been employed, there is a growing need for more sustainable and efficient synthetic strategies. chemijournal.com Researchers are encouraged to explore eco-friendly approaches that minimize waste and utilize less hazardous reagents. nih.gov This includes the investigation of microwave-assisted synthesis, which has shown promise in accelerating reaction times for other quinoline (B57606) derivatives. ijfans.org Furthermore, the development of one-pot synthesis protocols would streamline the production process, making these compounds more accessible for further study and application. researchgate.net

Deeper Mechanistic Understanding of Complex Transformations and Molecular Interactions

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is paramount for optimizing existing protocols and designing new transformations. Future studies should focus on elucidating the intricate pathways of reactions such as nucleophilic substitutions at the C2-chloro position and electrophilic additions to the quinoline ring. Investigating the role of catalysts, solvents, and reaction conditions on the stereochemistry and regioselectivity of these transformations will be crucial. Advanced spectroscopic techniques and computational modeling can be employed to gain unprecedented insights into the transition states and intermediates of these complex chemical processes.

Design and Synthesis of Next-Generation Analogues with Tunable Chemical and Spectroscopic Properties

The core structure of this compound offers a versatile template for the design and synthesis of a vast library of new analogs. By strategically modifying the substituents on the quinoline and phenyl rings, researchers can fine-tune the compound's electronic, steric, and spectroscopic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's photophysical characteristics, leading to the development of novel fluorescent probes or photosensitizers. The synthesis of derivatives with altered steric bulk could influence their binding affinity to biological targets or their self-assembly properties in supramolecular structures.

Integration into Emerging Fields of Chemical Research

The unique properties of this compound and its derivatives make them attractive candidates for integration into cutting-edge areas of chemical research.

Photoredox Catalysis

The potential for quinoline derivatives to act as photosensitizers opens up avenues for their use in photoredox catalysis. nih.gov Future research could explore the ability of this compound analogs to facilitate a range of organic transformations under mild, light-driven conditions. This could lead to the development of more sustainable and efficient catalytic systems for the synthesis of complex molecules.

Supramolecular Chemistry

The planar structure and potential for π-π stacking interactions make quinoline derivatives interesting building blocks for supramolecular chemistry. researchgate.net Researchers could investigate the self-assembly of this compound-based molecules into well-defined architectures such as gels, liquid crystals, or molecular cages. These materials could find applications in areas like sensing, drug delivery, and organic electronics.

Development of Advanced Computational Models for Predictive Design

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules. Future work should focus on creating sophisticated computational models that can accurately predict the properties and reactivity of this compound derivatives. Techniques like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling can be used to screen virtual libraries of compounds, identify promising candidates for synthesis, and rationalize experimental observations. nih.gov This predictive approach can significantly reduce the time and resources required for the development of new functional materials and bioactive compounds.

Collaborative Interdisciplinary Research Initiatives for Chemical Innovation

To fully realize the potential of this compound and its derivatives, collaborative efforts across different scientific disciplines are essential. Chemists, biologists, materials scientists, and computational scientists must work together to explore the diverse applications of these compounds. Such interdisciplinary initiatives can foster innovation and lead to breakthroughs in areas ranging from medicine to materials science. The diverse pharmacological activities already observed in various quinoline derivatives underscore the importance of such collaborations for new therapeutic agent development. ijpsr.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-chloro-8-methyl-3-phenylquinoline, and what are their critical optimization parameters?

- The compound is typically synthesized via reduction of imine intermediates derived from 2-chloro-8-methyl-3-formylquinoline. A key method involves reacting the formyl precursor with aniline derivatives in methanol, followed by NaBHCN reduction under mild acidic conditions (pH ≈ 6) to yield the amine product . Critical parameters include stoichiometric control of the aldehyde and amine reactants, solvent purity, and pH regulation during reduction to minimize side reactions.

Q. How can the purity and structural integrity of this compound derivatives be validated experimentally?

- Characterization relies on a combination of:

- X-ray crystallography to confirm planar quinoline systems (rms deviation ≤ 0.04 Å) and substituent orientations (e.g., dihedral angles up to 70° between quinoline and aromatic groups) .

- NMR spectroscopy to verify methyl and phenyl substituent integration ratios.

- HPLC with UV detection for purity assessment, particularly to monitor unreacted starting materials like 4-methoxyaniline .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?

- The crystal structure exhibits zig-zag layers stabilized by N–H⋯N hydrogen bonds along the [100] direction. Parallel stacking of quinoline rings and van der Waals interactions between methyl/phenyl groups further stabilize the lattice. Twin domains with a 0.86:0.14 ratio may arise during crystallization, requiring careful refinement of diffraction data .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved when scaling up reactions?

- Optimize the Vilsmeier-Haack reaction (used to prepare formylquinoline precursors) by controlling POCl/DMF ratios and reaction temperatures (e.g., 353 K for 15 hours) . Post-reduction purification via recrystallization (petroleum ether/ethyl acetate) enhances yield and purity. Monitor reaction progress with TLC to minimize over-reduction or byproduct formation .

Q. What strategies resolve crystallographic challenges, such as twin domains, in this compound derivatives?

- For twin refinement, use high-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and software like SHELXL. Apply the HKLF5 format to model twinning matrices and refine domain ratios iteratively. Planarity deviations in the quinoline ring (<0.03 Å) should be constrained during refinement to avoid overparameterization .

Q. How do computational methods complement experimental data in predicting the reactivity of this compound?

- Density Functional Theory (DFT) calculations can model:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.